BAY-61-3606 free base

概要

説明

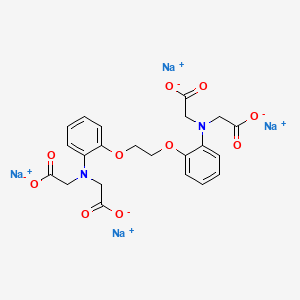

BAY-61-3606 free base, also known as Syk inhibitor IV, is a potent and selective inhibitor of Syk kinase . It has a Ki value of 7.5 nM and inhibits not only degranulation but also lipid mediator and cytokine synthesis in mast cells .

Molecular Structure Analysis

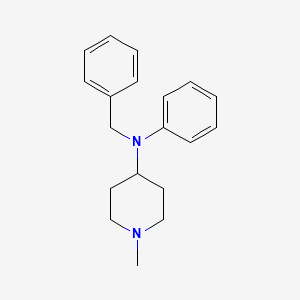

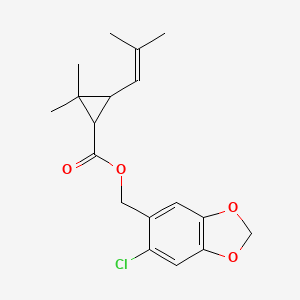

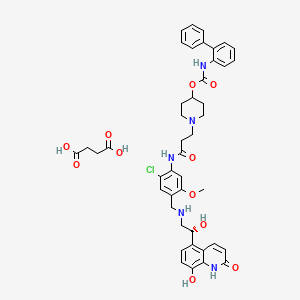

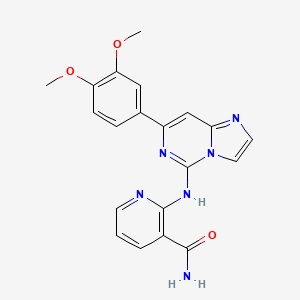

The molecular formula of BAY-61-3606 free base is C20H18N6O3 . Its exact mass is 390.14 and its molecular weight is 390.400 . The structure of BAY-61-3606 free base includes an imidazopyrimidine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of BAY-61-3606 free base include a molecular formula of C20H18N6O3, an exact mass of 390.14, and a molecular weight of 390.400 .科学的研究の応用

- Study : Researchers have demonstrated that BAY 61-3606 acts as a TRAIL sensitizer in breast cancer cells . TRAIL (TNF-Related Apoptosis-Inducing Ligand) selectively kills cancer cells by engaging its pro-apoptotic receptors. BAY 61-3606 enhances TRAIL-induced apoptosis by downregulating Mcl-1, a protein that inhibits cell death. Mechanistically, BAY 61-3606 triggers ubiquitin-dependent degradation of Mcl-1 and reduces its expression at the transcription level. This sensitizes breast cancer cells to TRAIL-mediated apoptosis.

- Application : BAY 61-3606 hydrochloride hydrate has been used in a focal cerebral ischemia model . It may play a role in assessing the effect of Syk (Spleen tyrosine kinase) in stroke-induced injury.

- Anti-Allergic and Anti-Asthmatic Activities : In animal models, BAY 61-3606 exhibits potent anti-allergic and anti-asthmatic effects .

- RBL-2H3 Cells : In rat basophilic leukemia cells (RBL-2H3), BAY 61-3606 inhibits FcεRI-mediated hexosaminidase release .

- Cell Cycle Arrest and Apoptosis : BAY 61-3606 induces cell cycle arrest and apoptosis in MM cells. At low concentrations (10 nM), it inhibits cell growth and increases G0/G1 cell cycle arrest .

Breast Cancer Treatment

Stroke Research

Inflammation and Allergy Modulation

Multiple Myeloma (MM) Research

作用機序

Target of Action

BAY 61-3606, also known as BAY-61-3606 free base or 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide, is a potent, ATP-competitive, reversible, and highly selective inhibitor of Spleen tyrosine kinase (Syk) activity . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, maturation of B-cell lymphocytes, and cellular proliferation .

Mode of Action

BAY 61-3606 interacts with its target, Syk, by competitively inhibiting ATP, thereby reducing Syk-mediated cellular functions . It has been shown to downregulate myeloid cell leukemia sequence-1 (Mcl-1) expression in two ways: by triggering ubiquitin-dependent degradation of Mcl-1 through Mcl-1 phosphorylation regulation, and by downregulating Mcl-1 expression at the transcription level .

Biochemical Pathways

The compound’s interaction with Syk leads to a decrease in Syk phosphorylation . This, in turn, reduces ERK1/2 and Akt phosphorylation in neuroblastoma cells . The downregulation of Mcl-1, a member of the Bcl-2 family of proteins, sensitizes cells to TRAIL-induced apoptosis . This process involves the activation of Bak, caspases, and DNA fragmentation .

Pharmacokinetics

BAY 61-3606 exhibits good oral bioavailability and in vivo efficacy in rat models . .

Result of Action

The compound’s action results in significant inhibition of cell growth, as demonstrated in multiple myeloma cells (MM.1S, H929, and RPMI-8266) at concentrations as low as 10 nM . This inhibition of proliferation is accompanied by increased cell cycle arrest at G0/G1 . More importantly, BAY 61-3606 dose-dependently induces apoptosis in MM cells, suggesting its potent anti-MM properties .

Action Environment

The environment in which BAY 61-3606 acts can influence its action, efficacy, and stability It’s worth noting that the effectiveness of BAY 61-3606 can vary depending on the cellular context, such as the presence or absence of certain proteins. For instance, some cell lines (H929, U266, and RPMI-8226) that are sensitive to BAY 61-3606 treatment have no detectable SYK expression .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOJVOKBAAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017352 | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BAY-61-3606 free base | |

CAS RN |

732983-37-8 | |

| Record name | BAY-61-3606 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-61-3606 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。